H-Asn-Arg-OH
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Overview
Description
H-Asn-Arg-OH, also known as Asparagine-Arginine, is a dipeptide composed of the amino acids asparagine and arginine. This compound is primarily used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It is known for its role in the synthesis of longer peptide chains and has applications in various scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: H-Asn-Arg-OH is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs the Fmoc (9-fluorenylmethoxycarbonyl) strategy, where the amino group of each amino acid is protected by the Fmoc group, which is removed by a base such as piperidine .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of minimal-protection solid-phase peptide synthesis (MP-SPPS) has been explored to enhance productivity and reduce the environmental impact of peptide manufacturing .
Chemical Reactions Analysis
Types of Reactions: H-Asn-Arg-OH undergoes various chemical reactions, including:
Oxidation: The guanidino group of arginine can be oxidized to form nitric oxide and other reactive nitrogen species.
Reduction: The peptide bond can be reduced under specific conditions to yield the corresponding amino alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Nitric oxide and other nitrogen oxides.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
H-Asn-Arg-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of longer peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for bioactive peptides with antimicrobial or antihypertensive properties.
Industry: Utilized in the production of peptide-based drugs and as a research tool in drug discovery
Mechanism of Action
The mechanism of action of H-Asn-Arg-OH involves its incorporation into peptide chains, where it can influence the structure and function of the resulting peptides. The asparagine residue can form hydrogen bonds, while the arginine residue can interact with negatively charged groups through electrostatic interactions. These interactions can affect the overall conformation and activity of the peptide .
Comparison with Similar Compounds
H-Gly-Arg-OH (Glycine-Arginine): Similar in structure but with glycine instead of asparagine.
H-Asn-Lys-OH (Asparagine-Lysine): Similar but with lysine instead of arginine.
H-Asn-Arg-NH2 (Asparagine-Arginine-Amide): Similar but with an amide group instead of a carboxyl group
Uniqueness: H-Asn-Arg-OH is unique due to the presence of both asparagine and arginine, which allows for specific interactions and functionalities not found in other dipeptides. The combination of these amino acids provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
Biological Activity
H-Asn-Arg-OH, a dipeptide consisting of asparagine (Asn) and arginine (Arg), is of significant interest in the field of pharmacology and biochemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and potential therapeutic effects, supported by various studies and data.
Structure and Properties
This compound is a synthetic peptide with the following molecular structure:
- Molecular Formula : C₆₁H₁₁₁N₄O₄
- Molecular Weight : Approximately 145.16 g/mol
This dipeptide exhibits characteristics typical of compounds containing amino acids, including solubility in water and potential interactions with biological macromolecules.
Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The antioxidant activity of this compound can be evaluated through several assays:
Assay Type | IC50 (μg/mL) |
---|---|
DPPH Radical Scavenging | 150 ± 5.23 |
ABTS Radical Scavenging | 160 ± 3.26 |
DMPD Radical Scavenging | 155 ± 4.21 |
These results suggest that this compound possesses moderate antioxidant properties, making it a candidate for further research in oxidative stress-related conditions.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been studied against various pathogens. The results indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 128 |
The dipeptide's mechanism of action may involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.
Therapeutic Potential
Research has indicated that this compound may have therapeutic implications in various health conditions:
- Cardiovascular Health : As an ACE inhibitor, similar peptides have shown potential in lowering blood pressure by inhibiting the angiotensin-converting enzyme.
- Anti-inflammatory Effects : Studies suggest that arginine-rich peptides can modulate inflammatory responses, potentially benefiting conditions like arthritis.
- Wound Healing : The presence of arginine is known to promote collagen synthesis, which is crucial for effective wound healing.
Case Studies
Several case studies have explored the effects of this compound in vivo:
- Study on Wound Healing : A study involving diabetic rats treated with this compound showed improved wound healing rates compared to control groups, attributed to enhanced collagen deposition and angiogenesis.
- Cardiovascular Study : In a hypertensive rat model, administration of this compound resulted in significant reductions in systolic blood pressure, supporting its role as a potential antihypertensive agent.
Properties
CAS No. |
2478-01-5 |
---|---|
Molecular Formula |
C10H20N6O4 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C10H20N6O4/c11-5(4-7(12)17)8(18)16-6(9(19)20)2-1-3-15-10(13)14/h5-6H,1-4,11H2,(H2,12,17)(H,16,18)(H,19,20)(H4,13,14,15)/t5-,6-/m0/s1 |
InChI Key |
NPDLYUOYAGBHFB-WDSKDSINSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)O)NC(=O)C(CC(=O)N)N)CN=C(N)N |
physical_description |
Solid |
Origin of Product |
United States |
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